

cross-validation of analytical data for 5-(Trimethylsilylethynyl)indane from different techniques

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Compound of Interest

Compound Name: 5-(Trimethylsilylethynyl)indane

Cat. No.: B1394917

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Cross-Validation of Analytical Data for 5-(Trimethylsilylethynyl)indane: A Comparative Guide

Introduction

5-(Trimethylsilylethynyl)indane is a molecule of interest in synthetic chemistry and materials science, incorporating a rigid indane scaffold with a versatile trimethylsilyl-protected acetylene functionality. Accurate characterization of this compound is crucial for its application in further research and development. This guide provides a comparative overview of the expected analytical data for **5-(Trimethylsilylethynyl)indane** obtained from various spectroscopic techniques.

It is important to note that specific experimental data for **5-(Trimethylsilylethynyl)indane** is not readily available in the public domain. Therefore, this guide presents a predicted analytical profile based on the well-established spectral characteristics of its constituent functional groups: the indane moiety, the ethynyl group, and the trimethylsilyl group. This predictive approach allows researchers to have a reference point for the characterization of this and structurally similar molecules.

Data Presentation: Predicted Analytical Data

The following tables summarize the expected quantitative data from key analytical techniques for the characterization of **5-(Trimethylsilylethynyl)indane**.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Notes
Trimethylsilyl (-Si(CH ₃) ₃)	~ 0.25	Singlet	9H	-	Characteristic sharp singlet for the nine equivalent protons of the TMS group.
Indane -CH ₂ - (positions 1 & 3)	~ 2.9 - 3.1	Triplet	4H	~ 7.5	Protons on the saturated carbons of the indane ring.
Indane -CH ₂ - (position 2)	~ 2.0 - 2.2	Quintet	2H	~ 7.5	Methylene protons flanked by the other two methylene groups in the five-membered ring.
Aromatic (Indane)	~ 7.1 - 7.5	Multiplet	3H	-	Aromatic protons of the indane ring system. The exact shifts and splitting patterns will depend on the substitution pattern.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Trimethylsilyl ($-\text{Si}(\text{CH}_3)_3$)	~ 0	The methyl carbons of the TMS group typically appear close to the reference signal. [1][2]
Acetylenic ($\text{C}\equiv\text{C}-\text{Si}$)	$\sim 90 - 105$	The two acetylenic carbons will have distinct chemical shifts in this range.
Indane ($-\text{CH}_2-$)	$\sim 30 - 40$	Aliphatic carbons of the indane five-membered ring.
Aromatic (Indane)	$\sim 120 - 145$	Aromatic carbons of the indane ring. Quaternary carbons will have lower intensity.[3][4]

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Ion	Fragmentation Pathway
214	$[\text{M}]^+$	Molecular ion peak.
199	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group from the trimethylsilyl moiety, a common fragmentation for TMS-containing compounds. [5][6][7]
115	$[\text{Indane}-\text{C}\equiv\text{CH}]^+$	Cleavage of the trimethylsilyl group.
73	$[\text{Si}(\text{CH}_3)_3]^+$	Characteristic fragment for the trimethylsilyl cation.[8]

Table 4: Predicted FTIR Spectral Data

Wavenumber (cm ⁻¹)	Vibration	Intensity	Notes
~ 2150	C≡C Stretch (internal)	Medium to Weak	Characteristic absorption for the carbon-carbon triple bond. [9] [10] [11]
~ 1250 and ~ 840	Si-C Stretch	Strong	Characteristic absorptions for the trimethylsilyl group. [9]
~ 3100 - 3000	C-H Stretch (Aromatic)	Medium	Aromatic C-H stretching vibrations. [12] [13]
~ 3000 - 2850	C-H Stretch (Aliphatic)	Medium	Aliphatic C-H stretching from the indane moiety. [12] [14]
~ 1600 and ~ 1480	C=C Stretch (Aromatic)	Medium	Aromatic ring skeletal vibrations. [12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These represent standard operating procedures that would be applicable for the analysis of **5-(Trimethylsilylethynyl)indane**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

- ^1H NMR Acquisition:
 - A standard proton pulse program is used.
 - Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - 16 to 64 scans are typically acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled carbon pulse program is used to obtain singlets for each unique carbon.
 - A wider spectral width is used compared to ^1H NMR.
 - A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

2. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
- Sample Introduction: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC. The compound is separated on a capillary column and then introduced into the mass spectrometer. For direct infusion, the sample is introduced directly into the ion source.
- Ionization: Electron ionization (EI) is typically performed at 70 eV.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

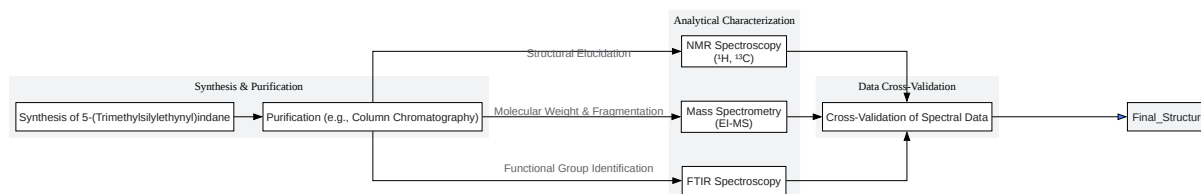
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared spectrometer.
- **Sample Preparation:**
 - **Neat Liquid:** A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
 - **Solid (KBr Pellet):** A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - **Attenuated Total Reflectance (ATR):** The sample is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The positions, intensities, and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Visualizations

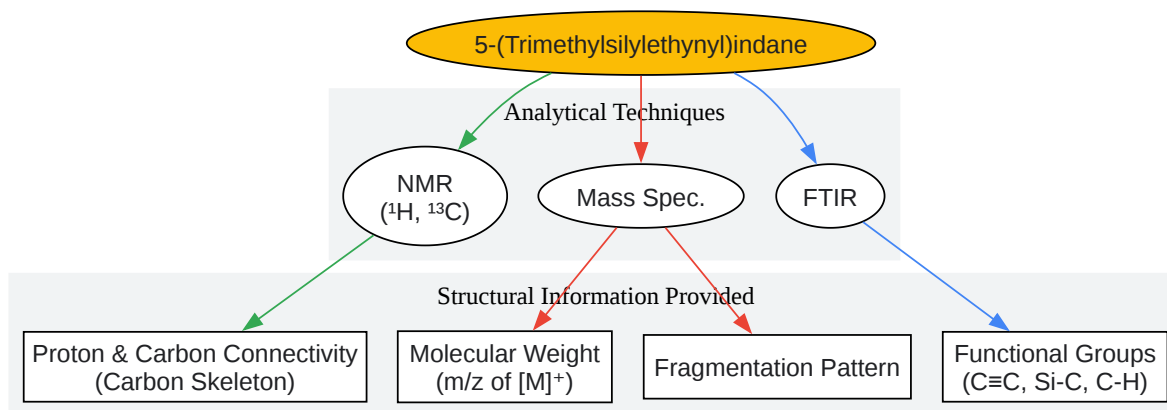
Logical Workflow for Analytical Characterization



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Caption: Workflow for the synthesis, purification, and analytical characterization of **5-(Trimethylsilylethynyl)indane**.

Interrelation of Analytical Techniques



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